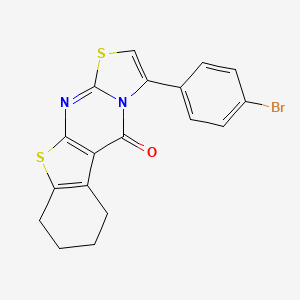
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidin-5-one, 6,7,8,9-tetrahydro-3-(4-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidin-5-one, 6,7,8,9-tetrahydro-3-(4-bromophenyl)- typically involves a multi-step process. One common method starts with the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization to yield the desired thiazolopyrimidine structure . The reaction conditions often include the use of solvents like acetic acid or polyphosphoric acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidin-5-one, 6,7,8,9-tetrahydro-3-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as nitro or sulfonic acid groups.
Reduction: Reduction of nitro groups to amino groups is a common transformation.
Substitution: Halogenation and alkylation reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Nitric acid, sulfuric acid.
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C).
Substituting agents: Halogens (e.g., bromine), alkyl halides.
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antitubercular activities.
Medicine: Potential use as a drug candidate for treating bacterial infections and cancer.
Industry: May be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidin-5-one, 6,7,8,9-tetrahydro-3-(4-bromophenyl)- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as acetylcholinesterase and glutamate receptors, thereby modulating neurotransmission and exhibiting neuroprotective effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Thiazolo[3,2-a]pyrimidines: Known for their antimicrobial and anticancer activities.
5H-Benzo[h]thiazolo[2,3-b]quinazolines: Exhibit antitumor activity against hepatocellular carcinoma.
Indeno[1,2-d]thiazolo[3,2-a]pyrimidines: Studied for their potential in cancer therapy
Uniqueness
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidin-5-one, 6,7,8,9-tetrahydro-3-(4-bromophenyl)- stands out due to its unique combination of a benzothieno and thiazolopyrimidine framework, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific disciplines .
Propriétés
Numéro CAS |
76488-07-8 |
|---|---|
Formule moléculaire |
C18H13BrN2OS2 |
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
14-(4-bromophenyl)-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |
InChI |
InChI=1S/C18H13BrN2OS2/c19-11-7-5-10(6-8-11)13-9-23-18-20-16-15(17(22)21(13)18)12-3-1-2-4-14(12)24-16/h5-9H,1-4H2 |
Clé InChI |
OYZSXZXCWUJDFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)C(=CS4)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


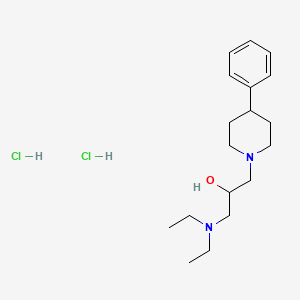
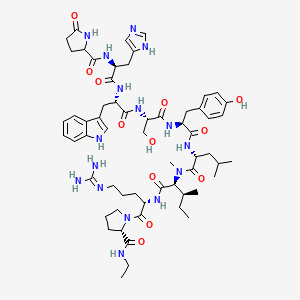
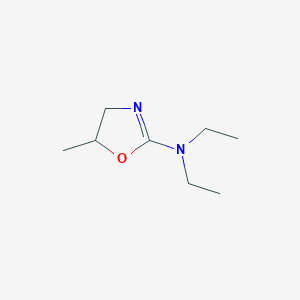
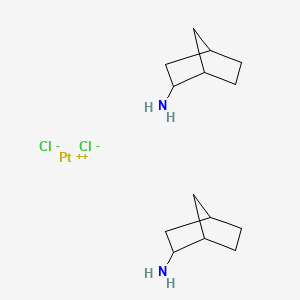
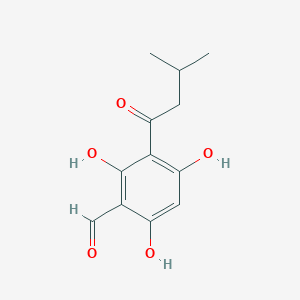
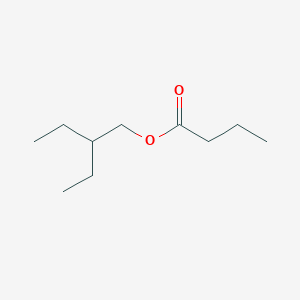
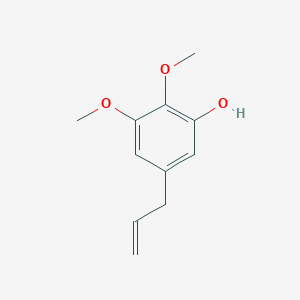


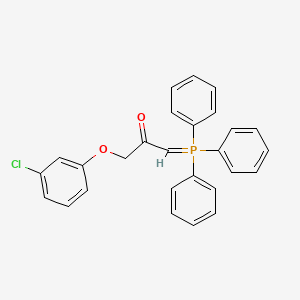
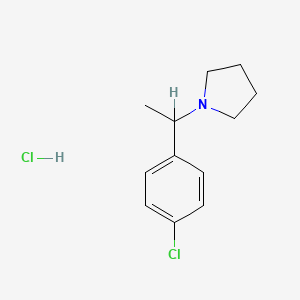
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
